

# Next-Generation Diuretics: A Comparative Review of the Clinical Pipeline

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986308 |           |
| Cat. No.:            | B15586185  | Get Quote |

#### FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive review of the clinical pipeline for next-generation diuretics reveals a promising landscape of novel mechanisms aimed at overcoming the limitations of current therapies, particularly in challenging patient populations such as those with heart failure and resistant hypertension. This guide provides an objective comparison of key drug candidates, presenting available clinical and preclinical data, detailed experimental protocols, and visual representations of their mechanisms of action to inform researchers, scientists, and drug development professionals.

The development of new diuretics is focused on enhancing efficacy, improving safety profiles, and addressing diuretic resistance. This review categorizes the emerging therapies by their developmental stage and mechanism of action, offering a clear comparison of their potential advantages.

## Late-Stage Clinical Pipeline: A New Wave of Diuretics on the Horizon

A few innovative diuretics are nearing the final stages of clinical development, with robust data emerging from Phase III trials. These agents target novel pathways to achieve diuresis and blood pressure control.

## **Baxdrostat: A Novel Aldosterone Synthase Inhibitor**



Baxdrostat is a potential first-in-class, highly selective aldosterone synthase inhibitor that has shown significant efficacy in treating uncontrolled and resistant hypertension in its Phase III clinical trial program.[1][2][3] By inhibiting the final enzyme in the aldosterone synthesis pathway, baxdrostat reduces aldosterone levels without affecting cortisol production, offering a targeted approach to managing hypertension.[4][5][6][7]

Table 1: Comparison of Key Phase III Clinical Trial Data for Baxdrostat

| Trial                                                                               | Drug & Dose                                                      | Primary<br>Endpoint                                                      | Key Efficacy<br>Results                                     | Key Safety<br>Findings                                                     |
|-------------------------------------------------------------------------------------|------------------------------------------------------------------|--------------------------------------------------------------------------|-------------------------------------------------------------|----------------------------------------------------------------------------|
| BaxHTN<br>(NCT05097029)                                                             | Baxdrostat 1mg                                                   | Change from baseline in seated systolic blood pressure (SBP) at 12 weeks | Placebo-adjusted reduction of 8.7 mmHg (p<0.001) [8][9]     | Generally well-<br>tolerated; low<br>rates of<br>hyperkalemia<br>(1.1%)[9] |
| Baxdrostat 2mg                                                                      | Placebo-adjusted<br>reduction of 9.8<br>mmHg (p<0.001)<br>[8][9] |                                                                          |                                                             |                                                                            |
| Bax24<br>(NCT05191776)                                                              | Baxdrostat 2mg                                                   | Change in 24-<br>hour ambulatory<br>SBP at 12 weeks                      | Placebo-adjusted reduction of 14.0 mmHg (p<0.0001)[10] [11] | Consistent safety profile with BaxHTN[11][12]                              |
| 71% of patients achieved 24-hour average SBP <130 mmHg vs. 17% with placebo[10][11] |                                                                  |                                                                          |                                                             |                                                                            |

The BaxHTN trial was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. It enrolled patients with uncontrolled hypertension (on two antihypertensive







agents) or resistant hypertension (on three or more agents, including a diuretic).[8] Participants were randomized to receive baxdrostat (1mg or 2mg) or placebo once daily, in addition to their standard-of-care antihypertensive regimen, for 12 weeks. The primary efficacy endpoint was the change from baseline in seated systolic blood pressure.[1][2][3]





Figure 1: Mechanism of Action of Baxdrostat.



#### **SGLT2 Inhibitors: A New Role in Diuresis**

Sodium-glucose cotransporter-2 (SGLT2) inhibitors, initially developed for type 2 diabetes, have demonstrated significant benefits in patients with heart failure, partly through their diuretic and natriuretic effects.[13][14] These agents act on the proximal convoluted tubule of the nephron to inhibit glucose and sodium reabsorption.[13]

Table 2: Key Clinical Trial Data for SGLT2 Inhibitors in Heart Failure

| Trial                                         | Drug          | Patient<br>Population                      | Primary<br>Endpoint                                              | Key Efficacy<br>Results                                                               | Key Safety<br>Findings                                                           |
|-----------------------------------------------|---------------|--------------------------------------------|------------------------------------------------------------------|---------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| EMPULSE<br>(NCT041577<br>51)                  | Empagliflozin | Hospitalized<br>for acute<br>heart failure | Clinical<br>benefit<br>(hierarchical<br>composite) at<br>90 days | 36% higher probability of clinical benefit vs. placebo (Win Ratio 1.36, p=0.0054)[15] | Well- tolerated; serious adverse events in 32.3% vs. 43.6% with placebo[15] [16] |
| Improved symptoms and quality of life[17][18] |               |                                            |                                                                  |                                                                                       |                                                                                  |

The EMPULSE trial was a multinational, randomized, double-blind, placebo-controlled study that enrolled 530 patients hospitalized for acute de novo or decompensated chronic heart failure.[15][19] Patients were randomized to receive empagliflozin 10 mg once daily or placebo, initiated in the hospital once clinically stable, for up to 90 days. The primary outcome was a hierarchical composite of death from any cause, number of heart failure events, time to first heart failure event, and change in the Kansas City Cardiomyopathy Questionnaire Total Symptom Score.[15]





Figure 2: Diuretic Mechanism of SGLT2 Inhibitors.

### Acetazolamide: A Renewed Interest in a Classic Diuretic

Acetazolamide, a carbonic anhydrase inhibitor, has seen a resurgence in interest as an adjunct to loop diuretics in patients with acute decompensated heart failure. The ADVOR trial demonstrated that the addition of acetazolamide improves decongestion.

Table 3: Key Clinical Trial Data for Acetazolamide in Acute Decompensated Heart Failure



| Trial                                                     | Drug              | Patient<br>Population                                   | Primary<br>Endpoint                         | Key Efficacy<br>Results                                                 | Key Safety<br>Findings                                              |
|-----------------------------------------------------------|-------------------|---------------------------------------------------------|---------------------------------------------|-------------------------------------------------------------------------|---------------------------------------------------------------------|
| ADVOR<br>(NCT035088<br>29)                                | Acetazolamid<br>e | Acute decompensat ed heart failure with volume overload | Successful<br>decongestion<br>within 3 days | 42.2% with acetazolamid e vs. 30.5% with placebo (RR 1.46, p<0.001)[20] | No significant difference in adverse events compared to placebo[22] |
| Shorter<br>hospital stay<br>(8.8 vs. 9.9<br>days)[20][21] |                   |                                                         |                                             |                                                                         |                                                                     |

The ADVOR trial was a multicenter, randomized, double-blind, placebo-controlled trial that enrolled 519 patients with acute decompensated heart failure and clinical signs of volume overload.[23] Patients were randomized to receive intravenous acetazolamide (500 mg daily) or placebo, in addition to standardized intravenous loop diuretic therapy, for up to three days or until complete decongestion. The primary endpoint was successful decongestion, defined as the absence of signs of volume overload within three days without the need for escalating decongestive therapy.[21][23]





Figure 3: Mechanism of Action of Acetazolamide.



## Preclinical and Early-Stage Clinical Pipeline: Exploring Novel Targets

Several other classes of diuretics are in earlier stages of development, targeting novel pathways with the potential for more specific and safer diuretic effects.

## **Urea Transporter Inhibitors**

Urea transporters (UTs) play a crucial role in the kidney's urine concentrating mechanism. Inhibitors of UTs are being investigated as a new class of diuretics, termed "urearetics," that could induce water diuresis without significant electrolyte loss. Preclinical studies have shown that UT inhibitors can increase urine output and reduce urine osmolality.

#### **Pendrin Inhibitors**

Pendrin is a chloride-bicarbonate exchanger found in the kidney that is involved in sodium chloride reabsorption. Inhibition of pendrin is being explored as a potential diuretic strategy, particularly in combination with loop diuretics, to enhance their effect. [24] Preclinical studies suggest that pendrin inhibitors can potentiate the diuretic and natriuretic effects of furosemide. [24]

## **WNK-SPAK Kinase Inhibitors**

The WNK-SPAK/OSR1 signaling pathway is a key regulator of sodium and potassium transport in the kidney.[25] Inhibitors of this pathway are being developed as a novel class of antihypertensive and diuretic agents.[26] Preclinical research has shown that inhibition of SPAK can lead to increased sodium excretion and a reduction in blood pressure.[26]





Figure 4: The WNK-SPAK-NCC Signaling Pathway.

## Conclusion

The clinical pipeline for next-generation diuretics is vibrant, with several promising candidates in late-stage development and a host of novel targets being explored in preclinical and early clinical studies. These emerging therapies hold the potential to significantly improve the management of fluid overload and hypertension, offering new hope for patients with



challenging cardiovascular and renal conditions. Continued research and clinical investigation are crucial to fully realize the therapeutic potential of these innovative diuretic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Baxdrostat met the primary and all secondary endpoints in BaxHTN Phase III trial in patients with uncontrolled or treatment resistant hypertension [astrazeneca.com]
- 2. hfsa.org [hfsa.org]
- 3. drugs.com [drugs.com]
- 4. How does Baxdrostat work? | ERGSY [ergsy.com]
- 5. mdpi.com [mdpi.com]
- 6. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- 8. BaxHTN: Baxdrostat Lowers BP in Uncontrolled and Resistant Hypertension | tctmd.com [tctmd.com]
- 9. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca-us.com]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. Baxdrostat demonstrated a statistically significant and highly clinically meaningful placebo-adjusted reduction of 14.0 mmHg in 24-hour ambulatory systolic blood pressure in patients with resistant hypertension in the Bax24 Phase III trial BioSpace [biospace.com]
- 12. Bax24: Baxdrostat Successful Again, This Time in Resistant Hypertension | tctmd.com [tctmd.com]
- 13. Sodium-glucose Cotransporter-2 Inhibitors and Loop Diuretics for Heart Failure: Priming the Kidney's Natriuretic and Metabolic Reserve PMC [pmc.ncbi.nlm.nih.gov]



- 14. Frontiers | Effects of Sodium-Glucose Cotransporter 2 Inhibitors on Water and Sodium Metabolism [frontiersin.org]
- 15. The SGLT2 inhibitor empagliflozin in patients hospitalized for acute heart failure: a multinational randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gpnotebook.com [gpnotebook.com]
- 17. Effects of Empagliflozin on Symptoms, Physical Limitations, and Quality of Life in Patients Hospitalized for Acute Heart Failure: Results From the EMPULSE Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ajmc.com [ajmc.com]
- 19. Empagliflozin in Patients Hospitalized for Acute Heart Failure American College of Cardiology [acc.org]
- 20. Acetazolamide in Decompensated Heart Failure With Volume Overload American College of Cardiology [acc.org]
- 21. rebelem.com [rebelem.com]
- 22. clinicaltrialresults.org [clinicaltrialresults.org]
- 23. Acetazolamide in Decompensated Heart Failure with Volume Overload trial (ADVOR): baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Small-Molecule Inhibitors of Pendrin Potentiate the Diuretic Action of Furosemide PMC [pmc.ncbi.nlm.nih.gov]
- 25. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of Novel SPAK Inhibitors That Block WNK Kinase Signaling to Cation Chloride Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Next-Generation Diuretics: A Comparative Review of the Clinical Pipeline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586185#review-of-the-clinical-pipeline-for-next-generation-diuretics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com